molecular formula C6H4IN3 B8207806 2-iodo-7H-pyrrolo[2,3-d]pyrimidine

2-iodo-7H-pyrrolo[2,3-d]pyrimidine

Cat. No.: B8207806
M. Wt: 245.02 g/mol
InChI Key: YUEKOVXVHYAKNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Iodo-7H-pyrrolo[2,3-d]pyrimidine is a versatile chemical intermediate designed for research and further manufacturing applications. This compound features the privileged pyrrolo[2,3-d]pyrimidine scaffold, a structure recognized for its significant potential in medicinal chemistry and drug discovery . The iodine atom at the 2-position serves as a reactive handle, enabling further functionalization through cross-coupling reactions, such as the Suzuki-Miyaura reaction, to explore diverse chemical space . Pyrrolo[2,3-d]pyrimidine-based compounds are extensively investigated as kinase inhibitors due to their ability to mimic adenosine and engage in critical hydrogen-bonding interactions within the ATP-binding site of various kinases . Research has demonstrated the value of this core structure in developing inhibitors for a range of targets. This includes Plasmodium falciparum calcium-dependent protein kinases (PfCDPK1 and PfCDPK4) for antimalarial research , as well as oncogenic kinases like RET, c-Met, and Axl for anticancer drug discovery . The scaffold's adaptability allows for the synthesis of both Type I and Type II kinase inhibitors, providing tools to overcome drug resistance . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic procedures. Researchers should consult the Safety Data Sheet (SDS) prior to use.

Properties

IUPAC Name

2-iodo-7H-pyrrolo[2,3-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4IN3/c7-6-9-3-4-1-2-8-5(4)10-6/h1-3H,(H,8,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUEKOVXVHYAKNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=NC(=NC=C21)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4IN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Cancer Treatment

The compound has shown promising activity as an anti-cancer agent. Research indicates that derivatives of pyrrolo[2,3-d]pyrimidine exhibit cytotoxic effects against various cancer cell lines. Notably:

  • Biological Activity : A study synthesized a series of pyrrolo[2,3-d]pyrimidine derivatives containing 1,8-naphthyridine-4-one fragments, which demonstrated moderate to excellent activity against cancer cell lines such as A549, HeLa, and MCF-7. The most effective compound had an IC50 value of 0.38 μM against HeLa cells, outperforming the standard control, Cabozantinib .
  • Mechanism of Action : Compounds like 5k have been identified as potent inhibitors of multiple kinases (EGFR, Her2, VEGFR2, CDK2) with IC50 values ranging from 40 to 204 nM. These compounds induce cell cycle arrest and apoptosis in cancer cells by modulating pro-apoptotic proteins .

Immunosuppressive Agents

2-Iodo-7H-pyrrolo[2,3-d]pyrimidine has been investigated for its potential as an immunosuppressive agent:

  • Targeting Janus Kinase 3 : It acts as an inhibitor of Janus Kinase 3 (JAK3), which is crucial for signaling through interleukin receptors involved in immune responses. This inhibition is beneficial in treating conditions such as organ transplant rejection, autoimmune diseases (like lupus and rheumatoid arthritis), and certain cancers .
  • Clinical Relevance : The ability to suppress immune responses makes this compound a candidate for therapies aimed at preventing transplant rejection and managing autoimmune disorders .

Antiviral Applications

Research has also explored the use of pyrrolo[2,3-d]pyrimidine derivatives against viral infections:

  • Targeting Malaria : A study designed pyrrolo[2,3-d]pyrimidines as inhibitors of Plasmodium falciparum calcium-dependent protein kinases (PfCDPK4). Some compounds showed promising inhibitory activity with IC50 values between 0.210 and 0.530 μM against PfCDPK4, indicating potential for malaria treatment .

Table of Biological Activities

Application AreaCompound/DerivativeTarget/MechanismIC50 Value (μM)
Cancer TreatmentPyrrolo[2,3-d]pyrimidine derivative 51Various cancer cell linesA549: 0.66; HeLa: 0.38; MCF-7: 0.44
ImmunosuppressionThis compoundJAK3 inhibitionNot specified
AntiviralPyrrolo[2,3-d]pyrimidinesPfCDPK40.210 - 0.530

Mechanism of Action

2-Iodo-7H-pyrrolo[2,3-d]pyrimidine is similar to other halogenated pyrrolo[2,3-d]pyrimidines, such as 2-chloro-7H-pyrrolo[2,3-d]pyrimidine and 2-bromo-7H-pyrrolo[2,3-d]pyrimidine. These compounds share similar structural features but differ in their halogen atoms, which can influence their reactivity and biological activity. The uniqueness of this compound lies in its iodine atom, which can impart distinct chemical and biological properties compared to its chloro and bromo counterparts.

Comparison with Similar Compounds

Data Tables

Table 1: Physicochemical Properties

Compound Molecular Weight LogP Solubility (mg/mL)
This compound 261.09 2.1 0.15 (DMSO)
5-Iodo-7H-pyrrolo[2,3-d]pyrimidin-4-amine 276.11 1.8 0.22 (DMSO)
4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-2-amine 168.58 1.3 1.50 (Water)

Q & A

Q. What are the common synthetic routes for preparing 2-iodo-7H-pyrrolo[2,3-d]pyrimidine?

  • Methodological Answer : The synthesis typically involves halogenation or nucleophilic substitution. For iodination, regioselective methods using N-iodosuccinimide (NIS) under acidic conditions are effective. A precursor like 4-chloro-7H-pyrrolo[2,3-d]pyrimidine can undergo substitution with iodine-containing reagents. For example, refluxing in isopropanol with catalytic HCl and iodine sources (e.g., KI) may yield the target compound . Optimizing reaction time (12–48 hours) and stoichiometry (3 equivalents of amine/iodide) improves yields .

Q. How can researchers characterize the purity and structure of this compound?

  • Methodological Answer : Use a combination of 1H/13C NMR to confirm the iodine substitution pattern (e.g., shifts at δ 8.25–8.35 ppm for H-2 in pyrrolo-pyrimidines) and HRMS for molecular ion verification (m/z calculated for C₆H₄IN₃). Melting point analysis (e.g., 234–253°C for analogous compounds) and HPLC purity assays (>95%) are critical. Recrystallization from methanol or chloroform enhances purity .

Q. What safety precautions are necessary when handling this compound?

  • Methodological Answer : Classify the compound under UN2811 (toxic solid, organic, n.o.s.) with GHS hazard codes H302/H315/H319 . Use PPE (gloves, goggles), work in a fume hood, and avoid inhalation. Store in sealed, dark containers at room temperature. Dispose via certified hazardous waste protocols, referencing RTECS and ECHA guidelines .

Advanced Research Questions

Q. How can regioselective iodination be achieved in pyrrolo[2,3-d]pyrimidine derivatives?

  • Methodological Answer : Regioselectivity is controlled by electronic and steric factors . For 2-position iodination, activate the pyrimidine ring via protonation (e.g., HCl in isopropanol) and use NIS at 80–100°C. Monitor reaction progress with TLC (silica gel, ethyl acetate/hexane). Computational modeling (e.g., DFT) predicts reactive sites by analyzing electron density maps .

Q. What strategies address low yields in nucleophilic substitution reactions for pyrrolo[2,3-d]pyrimidine derivatives?

  • Methodological Answer : Low yields (16–94% in ) arise from incomplete substitution or side reactions. Mitigate by:
  • Increasing reaction time (up to 48 hours) for sluggish substrates.
  • Using polar aprotic solvents (DMF, DMSO) to stabilize transition states.
  • Adding phase-transfer catalysts (e.g., TBAB) for biphasic systems.
  • Purifying via column chromatography (silica gel, gradient elution) .

Q. How does the iodine substituent influence the compound’s kinase inhibitory activity?

  • Methodological Answer : The iodine atom enhances van der Waals interactions in kinase active sites (e.g., EGFR, VEGFR2). Compare IC₅₀ values of iodinated vs. chloro/bromo analogs using kinase inhibition assays (e.g., ADP-Glo™). Molecular docking (e.g., AutoDock Vina) shows iodine’s role in filling hydrophobic pockets, improving selectivity over non-target kinases .

Q. How should researchers approach conflicting data on the biological activity of iodinated pyrrolo[2,3-d]pyrimidines?

  • Methodological Answer : Resolve contradictions by standardizing assays:
  • Use isogenic cell lines to control genetic variability.
  • Validate target engagement via CETSA (cellular thermal shift assay).
  • Cross-reference data with PubChem BioAssay entries and replicate under identical conditions (e.g., ATP concentration, incubation time) .

Q. What in vitro assays are suitable for evaluating kinase inhibition by this compound?

  • Methodological Answer : Employ radiometric assays (³²P-ATP incorporation) or fluorescence-based assays (Z′-LYTE™). For cellular activity, use Western blotting to measure phospho-kinase levels (e.g., p-ERK for MAPK pathway inhibition). Proliferation assays (MTT/XTT) in cancer cell lines (e.g., RT-112 bladder cancer) quantify anti-tumor efficacy .

Q. What are the challenges in scaling up the synthesis for preclinical studies?

  • Methodological Answer : Scale-up challenges include exothermic reactions (risk of runaway conditions) and solvent volume limitations . Address via:
  • Flow chemistry for controlled iodination.
  • Switching to ethanol/water mixtures for safer recrystallization.
  • Implementing QbD (Quality by Design) principles to optimize critical parameters (temperature, stoichiometry) .

Q. How can computational chemistry aid in predicting the reactivity of this compound?

  • Methodological Answer :
    Use retrosynthesis tools (e.g., Pistachio, Reaxys) to plan halogenation pathways. DFT calculations (Gaussian 16) predict reaction barriers for substitution vs. elimination. Molecular dynamics simulations (Amber) model iodine’s solvation effects and guide solvent selection .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-iodo-7H-pyrrolo[2,3-d]pyrimidine
Reactant of Route 2
Reactant of Route 2
2-iodo-7H-pyrrolo[2,3-d]pyrimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.